3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine
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Overview
Description
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a cyclopentane ring and a cyclopropylmethoxy substituent.
Mechanism of Action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
Based on the wide range of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The pyridazine ring, a key component of 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .
Cellular Effects
These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Molecular Mechanism
Pyridazinone derivatives, which share a similar structure, have been found to inhibit calcium ion influx, a mechanism required for the activation of platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Cyclopentane Ring Fusion: The cyclopentane ring is fused to the pyridazine ring through a series of cycloaddition reactions, such as [3 + n] cycloaddition reactions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyridazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce partially or fully reduced pyridazine derivatives.
Scientific Research Applications
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to understand its interactions with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.
Uniqueness
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine is unique due to its fused cyclopentane ring and cyclopropylmethoxy substituent, which confer distinct chemical and biological properties. These structural features differentiate it from other pyridazine derivatives and contribute to its diverse applications in medicinal chemistry and industry.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCCKWIQEHIWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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